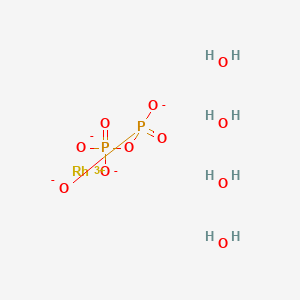
phosphonato phosphate;rhodium(3+);tetrahydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The bidentate tetraaquarhodium-pyrophosphate complex is a coordination compound with the molecular formula H4O11P2Rh- It is known for its unique structure where rhodium is coordinated with four water molecules and a pyrophosphate ligand
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of the bidentate tetraaquarhodium-pyrophosphate complex typically involves the reaction of rhodium salts with pyrophosphate under aqueous conditions. The reaction is carried out at controlled temperatures to ensure the formation of the desired complex. The general reaction can be represented as: [ \text{RhCl}_3 \cdot 3\text{H}_2\text{O} + \text{Na}_4\text{P}_2\text{O}_7 \rightarrow [\text{Rh}(\text{H}_2\text{O})_4(\text{P}_2\text{O}_7)] + \text{NaCl} ]
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the synthesis in a laboratory setting can be scaled up for industrial purposes. This would involve optimizing reaction conditions, such as temperature, pH, and concentration of reactants, to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
The bidentate tetraaquarhodium-pyrophosphate complex can undergo various chemical reactions, including:
Oxidation: The rhodium center can be oxidized, leading to changes in its oxidation state.
Reduction: The complex can be reduced, affecting the coordination environment of rhodium.
Substitution: Ligands in the complex can be substituted with other ligands, altering its properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to higher oxidation states of rhodium, while substitution reactions can yield complexes with different ligands.
Applications De Recherche Scientifique
The bidentate tetraaquarhodium-pyrophosphate complex has several scientific research applications:
Chemistry: It is used as a catalyst in various chemical reactions, including hydrogenation and oxidation reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in cancer treatment.
Industry: It is used in industrial processes that require rhodium-based catalysts.
Mécanisme D'action
The mechanism by which the bidentate tetraaquarhodium-pyrophosphate complex exerts its effects involves the coordination of rhodium with the pyrophosphate ligand. This coordination affects the electronic properties of rhodium, making it an effective catalyst. The molecular targets and pathways involved depend on the specific application, such as catalysis or therapeutic use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Bidentate tetraaquarhodium-phosphate complex
- Bidentate tetraaquarhodium-sulfate complex
- Bidentate tetraaquarhodium-nitrate complex
Uniqueness
The bidentate tetraaquarhodium-pyrophosphate complex is unique due to its specific coordination environment and the presence of the pyrophosphate ligand. This gives it distinct properties compared to other rhodium complexes, making it particularly useful in certain catalytic and therapeutic applications.
Propriétés
Numéro CAS |
107053-38-3 |
|---|---|
Formule moléculaire |
H8O11P2Rh- |
Poids moléculaire |
348.91 g/mol |
Nom IUPAC |
phosphonato phosphate;rhodium(3+);tetrahydrate |
InChI |
InChI=1S/H4O7P2.4H2O.Rh/c1-8(2,3)7-9(4,5)6;;;;;/h(H2,1,2,3)(H2,4,5,6);4*1H2;/q;;;;;+3/p-4 |
Clé InChI |
CQKDXFIUSXYKLC-UHFFFAOYSA-J |
SMILES |
O.O.O.O.[O-]P(=O)([O-])OP(=O)([O-])[O-].[Rh+3] |
SMILES canonique |
O.O.O.O.[O-]P(=O)([O-])OP(=O)([O-])[O-].[Rh+3] |
Synonymes |
identate tetraaquarhodium-pyrophosphate complex pyrophosphate-bidentate rhodium complex Rh(H2O)4PP |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















